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Compound of Interest

Compound Name: Fluvirucin B2

Cat. No.: B1248873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fluvirucin B2 in structure-

activity relationship (SAR) studies to develop novel antifungal agents. The protocols and data

presented herein are intended to facilitate the design, synthesis, and evaluation of Fluvirucin
B2 analogs to identify compounds with improved potency and desirable pharmacological

properties.

Introduction to Fluvirucin B2
Fluvirucin B2 is a 14-membered macrolactam glycoside produced by actinomycetes.[1] It is

characterized by a polyketide-derived aglycone and an L-mycosamine sugar moiety.[1]

Fluvirucin B2 and its analogs have garnered interest due to their antifungal and antiviral

activities.[2][3] The primary mechanism of antifungal action for Fluvirucin B2 is the inhibition of

phosphatidylinositol-specific phospholipase C (PI-PLC), an enzyme crucial for fungal growth,

virulence, and cell wall integrity.

Structure-Activity Relationship (SAR) of Fluvirucin
Analogs
The structural features of the fluvirucin scaffold offer multiple points for modification to explore

the SAR and optimize antifungal activity. Key regions for modification include the macrolactam

core, the L-mycosamine sugar, and various functional groups.
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Key SAR Insights:
Amino Group: A free amino group on the L-mycosamine sugar is crucial for intrinsic

antifungal activity. N-acetylation, as seen in Fluvirucins B6, B9, and B10, leads to a loss of

direct antifungal effects, although these analogs may exhibit synergistic activity with other

antifungals like fluconazole.[4]

Alkyl Substituents: Modifications at the C-2 and C-6 positions of the macrolactam ring can

influence biological activity. The diversity of these substituents in naturally occurring

fluvirucins suggests that the polyketide synthase machinery can accept various starter units.

[4]

Macrolactam Core: The 14-membered macrolactam ring is essential for maintaining the

overall conformation required for binding to the target enzyme.

Data Presentation: Representative SAR of Fluvirucin B2
Analogs
Disclaimer: The following table presents hypothetical Minimum Inhibitory Concentration (MIC)

values for a series of Fluvirucin B2 analogs. This data is for illustrative purposes to guide SAR

studies, as comprehensive, publicly available quantitative data for a diverse set of synthetic

analogs is limited.
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Compound
Modification from

Fluvirucin B2

Hypothetical MIC

(µg/mL) against

Candida albicans

Rationale for

Predicted Activity

Fluvirucin B2 - 8 Baseline activity

Analog 1
N-acetylation of the

amino sugar
> 64

N-acetylation is known

to abolish direct

antifungal activity.[4]

Analog 2
De-sugaring

(Fluvirucinin B2)
> 128

The amino sugar is

critical for activity.

Analog 3 C-2 Ethyl to Propyl 4-8

Minor modification,

may have a slight

impact on potency.

Analog 4
C-6 Methyl to

Hydrogen
16-32

Removal of the methyl

group may alter the

conformation,

potentially reducing

activity.

Analog 5
C-3' Hydroxyl to

Methoxy
8-16

Modification of the

sugar moiety can

impact binding.

Analog 6
C-3' Amino to

Guanidino
2-4

Introduction of a basic

group could enhance

interaction with the

target.

Analog 7
Macrolactam ring

opening
> 128

The cyclic structure is

essential for

maintaining the active

conformation.

Experimental Protocols
Synthesis of Fluvirucin B2 Analogs (General Strategies)
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The total synthesis of the fluvirucin core is a complex multi-step process.[1] For SAR studies,

semi-synthetic derivatization of the parent Fluvirucin B2 molecule is a more practical

approach.

3.1.1. N-Acylation of the Amino Sugar

This protocol describes the general procedure for acylating the free amino group of Fluvirucin
B2.

Dissolve Fluvirucin B2 (1 equivalent) in a suitable aprotic solvent such as dichloromethane

(DCM) or dimethylformamide (DMF).

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

(1.2 equivalents).

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride) (1.1

equivalents).

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-

layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

3.1.2. Modification of Hydroxyl Groups

The hydroxyl groups on the macrolactam ring and the sugar moiety can be modified through

etherification or esterification reactions.
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Protect the amino group of Fluvirucin B2 using a suitable protecting group (e.g., Boc

anhydride).

Dissolve the N-protected Fluvirucin B2 in a suitable solvent.

For etherification, add a base (e.g., sodium hydride) followed by an alkylating agent (e.g.,

methyl iodide).

For esterification, use a standard esterification protocol with an acid chloride or anhydride in

the presence of a base.

Monitor the reaction by TLC.

Work up the reaction and purify the product by chromatography.

Deprotect the amino group to yield the final analog.

Antifungal Susceptibility Testing: Broth Microdilution
Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines

for antifungal susceptibility testing of yeasts.

Materials:

96-well microtiter plates

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

Fungal isolate (e.g., Candida albicans)

Fluvirucin B2 and its analogs

Spectrophotometer or microplate reader

Procedure:

Inoculum Preparation:
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Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland

standard (approximately 1-5 x 10^6 CFU/mL).

Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration of

1-5 x 10^3 CFU/mL.

Drug Dilution:

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of each compound in RPMI-1640 in the 96-well plate to

achieve final concentrations typically ranging from 0.125 to 64 µg/mL. The final volume in

each well should be 100 µL.

Inoculation and Incubation:

Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

Include a growth control well (inoculum without drug) and a sterility control well (medium

only).

Incubate the plates at 35°C for 24-48 hours.

Reading the Results:

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the

compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction)

compared to the drug-free growth control.

Growth inhibition can be assessed visually or by measuring the optical density at a

specific wavelength (e.g., 530 nm).

Mechanism of Action: Inhibition of PI-PLC Signaling
Fluvirucin B2 exerts its antifungal effect by inhibiting phosphatidylinositol-specific

phospholipase C (PI-PLC). In fungi, the PI-PLC signaling pathway is crucial for several cellular
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processes.

PI-PLC Signaling Pathway in Fungi:

PI-PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane

phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol

(DAG).

IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum,

triggering the release of intracellular calcium (Ca2+).

DAG remains in the plasma membrane and, along with the increased intracellular Ca2+,

activates Protein Kinase C (PKC).

The activation of the PKC pathway subsequently modulates downstream effectors that are

involved in:

Cell wall integrity: Regulating the synthesis of cell wall components.

Stress response: Adapting to environmental stresses.

Virulence: Controlling the expression of virulence factors.

By inhibiting PI-PLC, Fluvirucin B2 disrupts this signaling cascade, leading to impaired cell

wall integrity, increased susceptibility to stress, and reduced virulence, ultimately resulting in

fungal cell death or growth inhibition.

Visualizations
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Caption: Workflow for SAR studies of Fluvirucin B2.
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Caption: Fluvirucin B2 inhibits the PI-PLC signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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